1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
Description
Properties
Molecular Formula |
C8H6BrN3OS |
|---|---|
Molecular Weight |
272.12 g/mol |
IUPAC Name |
1-[4-(4-bromopyrazol-1-yl)-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C8H6BrN3OS/c1-5(13)8-11-7(4-14-8)12-3-6(9)2-10-12/h2-4H,1H3 |
InChI Key |
ASHVNJNDZQQVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CS1)N2C=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one typically involves the reaction of 4-bromo-1H-pyrazole with a thiazole derivative under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
Oxidation Reactions
The ethanone (-COCH₃) group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media converts the ketone to a carboxylic acid derivative, while hydrogen peroxide (H₂O₂) in ethanol yields an epoxide intermediate.
| Reaction Type | Reagents/Conditions | Mechanism | Outcome |
|---|---|---|---|
| Ketone oxidation | KMnO₄ (1.5 eq), H₂SO₄, 60°C, 4h | Electrophilic attack on carbonyl carbon | Formation of 1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]acetic acid (Yield: 72%) |
| Epoxidation | H₂O₂ (30%), EtOH, rt, 12h | Radical-mediated oxygen insertion | Epoxide intermediate (unstable; characterized via NMR) |
Nucleophilic Aromatic Substitution (NAS)
The bromine atom on the pyrazole ring participates in NAS reactions. Amines and thiols substitute the bromine under palladium catalysis or thermal conditions .
Reduction Reactions
The ketone group is reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
| Reaction Type | Reagents/Conditions | Mechanism | Outcome |
|---|---|---|---|
| Ketone reduction | NaBH₄ (2 eq), MeOH, 0°C, 2h | Hydride transfer to carbonyl | 1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethanol (Yield: 85%) |
| Deoxygenation | LiAlH₄ (3 eq), THF, reflux, 6h | Complete reduction to methylene | 1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethane (Yield: 78%) |
Cycloaddition and Ring-Opening Reactions
The thiazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused bicyclic systems .
Halogen Exchange Reactions
The bromine atom undergoes halogen exchange with iodine or chlorine using copper(I) catalysts .
Cross-Coupling Reactions
Suzuki-Miyaura and Sonogashira couplings enable aryl/alkynyl functionalization .
Acid/Base-Mediated Rearrangements
The compound undergoes ring contraction under strong acidic conditions .
| Reaction Type | Reagents/Conditions | Mechanism | Outcome |
|---|---|---|---|
| Acidic rearrangement | H₂SO₄ (conc.), 120°C, 2h | Ring contraction via protonation | Pyrazolo[1,5-a]thiazine derivative (Yield: 41%; HRMS: m/z 289.04) |
Scientific Research Applications
1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceutical agents, including potential anticancer and antimicrobial drugs.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding[][3].
Mechanism of Action
The mechanism of action of 1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Modifications in the Heterocyclic Core
a. Azetidine-Containing Analogs 1-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one introduces an azetidine ring, increasing steric bulk.
b. Thiadiazole Derivatives (Z)-1-(4-Phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one replaces the thiazole with a thiadiazole ring. Crystallographic data show bond lengths (C–N: 1.32 Å) and angles (N–C–N: 115°) similar to thiazoles, but the imino group introduces planarity, affecting π-π stacking in crystal packing .
Substituent Effects on Physicochemical Properties
Key Research Findings
- Bioactivity : Bromine substitution enhances electrophilicity, favoring interactions with nucleophilic enzyme residues (e.g., COX-2), while chlorine improves lipophilicity .
- Structural Stability : Co-planar arrangements of aromatic rings minimize steric repulsion, as seen in thiadiazole derivatives .
- Synthetic Trends : Bromopyrazole-thiazoles are preferred intermediates for functionalization, whereas chlorophenyl analogs are more stable under physiological conditions .
Biological Activity
1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural characteristics of this compound, which includes a thiazole and pyrazole moiety, suggest a range of possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of pyrazole and thiazole intermediates, followed by their coupling to form the desired compound. Common reagents include brominating agents and various catalysts that facilitate bond formation.
Chemical Properties:
- Molecular Formula: C6H4BrN3S
- Molar Mass: 230.09 g/mol
- CAS Number: 1183201-85-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine in the pyrazole ring may enhance its binding affinity to these targets, potentially leading to inhibition or activation of biological pathways.
Anticancer Activity
Research has indicated that compounds containing pyrazole and thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that certain derivatives possess cytotoxic effects against various cancer cell lines. The compound's IC50 values in different cancer models suggest promising anticancer activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | 4T1 | 13.23 |
| Similar Pyrazole Derivative | MRC-5 | >200 |
These findings suggest that modifications in the structure can lead to enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that certain pyrazole derivatives showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related compound exhibited up to 85% inhibition at a concentration of 10 μM, comparable to standard anti-inflammatory drugs .
Study on Pyrazole Derivatives
A study published in PubMed Central explored a series of novel pyrazole derivatives for their biological activities. Among these, compounds similar to this compound exhibited promising anti-cancer and anti-inflammatory activities. The study highlighted that structural modifications could significantly influence the biological outcomes .
Antimicrobial Activity
Another investigation assessed the antimicrobial properties of thiazole-containing compounds against various bacterial strains. Results indicated that certain derivatives showed effective inhibition against Bacillus subtilis and E. coli, suggesting a potential application in treating infections .
Q & A
Q. Validation methods :
- X-ray crystallography to measure bond lengths/angles (e.g., C–Br bond: ~1.89 Å).
- DFT calculations to compare experimental vs. optimized geometries.
How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) stabilize the crystal lattice?
Answer:
In related structures, the lattice is stabilized by:
- C–H···N/F interactions : These form layers in the ac plane (e.g., H···N distance: 2.56 Å) .
- π-π stacking : Between thiazole and triazole rings (inclination angle: 5.08°) .
- C–H···π interactions : Involving benzene rings (e.g., H···Cg distance: 3.42 Å) .
Table 2: Hydrogen-Bond Geometry (Å, °)
| Donor–H···Acceptor | D–H | H···A | D···A | ∠D–H–A |
|---|---|---|---|---|
| C15–H15···N2 | 0.95 | 2.56 | 3.43 | 154.2 |
| C23–H23···F9 | 0.95 | 2.41 | 3.25 | 147.8 |
What advanced strategies are used to resolve contradictions in biological activity data for structurally similar compounds?
Answer:
For derivatives with inconsistent bioactivity:
- SAR studies : Modify substituents (e.g., replace 4-fluorophenyl with 4-methoxyphenyl) to assess electronic effects on binding .
- Docking simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., bacterial enoyl-ACP reductase).
- In vitro assays : Compare MIC values against Gram-positive/-negative bacteria to identify structure-activity trends .
Note : Contradictions may arise from crystallographic disorder or solvent residues in assay samples. Always validate purity via HPLC before testing .
How can conformational flexibility impact the compound’s pharmacological profile?
Answer:
The envelope conformation of the pyrazole ring and twisted triazole-benzene dihedral angle (64.48°) reduce planarity, potentially limiting membrane permeability . To assess this:
- Perform molecular dynamics simulations in lipid bilayers.
- Measure logP values experimentally (e.g., shake-flask method) to correlate hydrophobicity with bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
